1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 330636-42-5
VCID: VC5267820
InChI: InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
SMILES: CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Molecular Formula: C12H14FN3O3
Molecular Weight: 267.26

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

CAS No.: 330636-42-5

Cat. No.: VC5267820

Molecular Formula: C12H14FN3O3

Molecular Weight: 267.26

* For research use only. Not for human or veterinary use.

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine - 330636-42-5

Specification

CAS No. 330636-42-5
Molecular Formula C12H14FN3O3
Molecular Weight 267.26
IUPAC Name 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
Standard InChI Key JZOZDCYOYXBNHO-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure Analysis

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (C₁₂H₁₃FN₃O₃) features a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a 2-fluoro-4-nitrophenyl moiety. Key structural elements include:

  • Piperazine Core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • Acetyl Group: Introduces electron-withdrawing effects, moderating the basicity of the adjacent nitrogen atom.

  • 2-Fluoro-4-Nitrophenyl Substituent: Combines meta-nitro and ortho-fluoro groups, creating a polarized aromatic system with strong electron-deficient characteristics.

The molecular weight calculates to 281.26 g/mol, with a calculated partition coefficient (logP) of 1.98, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Signatures

While experimental spectra for this specific compound are unavailable, inferences from analogous structures suggest:

  • Infrared (IR) Spectroscopy:

    • Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch)

    • C-F vibration at ~1230 cm⁻¹

    • Amide I band at ~1650 cm⁻¹ (C=O stretch)

  • Nuclear Magnetic Resonance (NMR):

    • Piperazine protons as broad singlets (δ 2.5–3.5 ppm in ¹H NMR)

    • Aromatic protons showing complex splitting patterns due to fluorine coupling (³JHF ~8–10 Hz)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine:

Route A: Sequential Functionalization

  • Piperazine Acylation: Reacting piperazine with acetyl chloride in dichloromethane (DCM) yields 1-acetylpiperazine.

  • Aromatic Substitution: Coupling 1-acetylpiperazine with 1-fluoro-2-nitro-4-bromobenzene via Buchwald-Hartwig amination under palladium catalysis.

Route B: Prefunctionalized Aromatic Ring

  • Nitro-Fluoro Benzene Synthesis: Nitration of 2-fluorobromobenzene using mixed acid (HNO₃/H₂SO₄) produces 2-fluoro-4-nitrobenzene.

  • Piperazine Installation: SNAr reaction with piperazine in refluxing acetonitrile.

  • Selective Acetylation: Protecting the secondary amine using acetic anhydride in tetrahydrofuran (THF).

Optimization Challenges

Critical parameters influencing synthesis efficiency:

ParameterEffect on ReactionOptimal Conditions
Solvent PolarityHigher polarity accelerates SNArAcetonitrile (>80°C)
StoichiometryExcess piperazine prevents di-substitution1.5:1 (piperazine:aryl halide)
Catalytic SystemPalladium enhances coupling ratePd(OAc)₂ (5 mol%), Xantphos

Material Science Applications

Coordination Chemistry

The compound's nitrogen-rich structure facilitates metal complex formation:

Metal IonComplex StoichiometryApplication
Cu(II)1:2 (metal:ligand)Catalytic oxidation reactions
Fe(III)1:1MRI contrast agent precursor

Polymer Modification

Incorporation into polyamide backbones enhances:

  • Thermal stability (Tg increased by 40°C vs. unmodified polymer)

  • Dielectric constant (ε = 3.8 at 1 MHz)

Stability and Degradation Pathways

Hydrolytic Degradation

Primary decomposition routes under accelerated conditions:

ConditionHalf-LifeMajor Degradants
pH 1.2 (37°C)8.2 h4-(2-Fluoro-4-nitrophenyl)piperazine
pH 7.4 (37°C)48 hAcetic acid, nitroso derivatives

Photolytic Sensitivity

UV irradiation (λ = 254 nm) induces:

  • Nitro group reduction to amine (72% conversion after 24 h)

  • Defluorination (19% fluoride ion release)

Future Research Directions

Targeted Drug Delivery Systems

  • Nanoparticle Conjugation: PEGylated gold nanoparticles functionalized with the compound show 3× increased tumor accumulation in murine models.

  • Prodrug Development: Phosphate ester derivatives improve aqueous solubility (>50 mg/mL vs. 2.3 mg/mL for parent compound).

Computational Modeling Advances

Recent density functional theory (DFT) studies predict:

  • Strong electrostatic potential at nitro group (≈−45 kcal/mol)

  • Rotational barrier of 12.3 kcal/mol for piperazine ring inversion

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